4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile chemical structure and properties
4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile chemical structure and properties
The following technical guide details the structural characteristics, synthetic pathways, and physicochemical properties of 4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (CAS: 1153004-47-7).
Structural Analysis, Synthetic Methodologies, and Application Profiling
Executive Summary
4-Chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (CAS 1153004-47-7) is a functionalized benzonitrile derivative serving as a critical scaffold in the synthesis of bioactive small molecules.[1][2] Characterized by a halogenated aromatic core and a heterocyclic ether side chain, this compound exhibits a unique balance of lipophilicity and polar surface area, making it a valuable intermediate for Androgen Receptor (AR) antagonists , Kinase Inhibitors , and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .
This guide provides a definitive technical analysis of its chemical identity, validated synthetic protocols, and stability profile, designed to support high-fidelity research and development.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]
The compound features a benzonitrile core substituted at the ortho position with a secondary amine linked to a tetrahydrofuran (oxolane) ring, and a chlorine atom at the para position relative to the amine (meta to the nitrile). This substitution pattern is strategic: the nitrile provides a metabolic "handle" and electronic withdrawal, while the oxolane ring improves aqueous solubility compared to purely aliphatic analogs.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 4-Chloro-2-{[(tetrahydrofuran-3-yl)methyl]amino}benzonitrile |
| CAS Number | 1153004-47-7 |
| Molecular Formula | C₁₂H₁₃ClN₂O |
| Molecular Weight | 236.70 g/mol |
| Appearance | White to off-white crystalline solid |
| Predicted LogP | 2.6 ± 0.4 |
| pKa (Conjugate Acid) | ~2.5 (Aniline nitrogen is deactivated by the nitrile) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Solubility | Soluble in DMSO, DCM, MeOH; Sparingly soluble in water |
Synthetic Methodologies
To ensure high regioselectivity and yield, two primary synthetic routes are established. The choice of pathway depends on the availability of precursors and the scale of production.
Route A: Nucleophilic Aromatic Substitution (SₙAr)
Preferred for Process Scale-Up
This method utilizes 4-chloro-2-fluorobenzonitrile as the electrophile. The fluorine atom at the ortho position is highly activated by the electron-withdrawing nitrile group, allowing for selective displacement by the amine without affecting the chlorine at the meta position.
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Precursors: 4-Chloro-2-fluorobenzonitrile + (Tetrahydrofuran-3-yl)methanamine.
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Conditions: Basic (DIPEA or K₂CO₃), Polar Aprotic Solvent (DMSO or DMF), 80–100°C.
-
Mechanism: Meisenheimer complex intermediate followed by fluoride elimination.
Route B: Reductive Amination
Preferred for Medicinal Chemistry / Library Synthesis
This route employs 2-amino-4-chlorobenzonitrile and tetrahydrofuran-3-carbaldehyde . It avoids high temperatures and potential regio-isomers associated with SₙAr on dichloro-substrates.
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Precursors: 2-Amino-4-chlorobenzonitrile + Tetrahydrofuran-3-carbaldehyde.
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Reagents: Sodium triacetoxyborohydride (STAB) or NaCNBH₃.
-
Conditions: DCM or DCE, Acetic Acid (cat.), Room Temperature.
Visualization: Synthetic Pathways
The following diagram illustrates the logical flow and mechanistic divergence of the two synthesis strategies.
Figure 1: Comparative synthetic pathways for CAS 1153004-47-7, highlighting the convergence of SnAr and Reductive Amination strategies.
Detailed Experimental Protocol (Route A: SₙAr)
This protocol is validated for gram-scale synthesis, prioritizing the SₙAr approach due to the commercial availability of the fluoro-precursor.
Materials
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Reagent A: 4-Chloro-2-fluorobenzonitrile (1.0 eq)
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Reagent B: (Tetrahydrofuran-3-yl)methanamine (1.1 eq)
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Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
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Solvent: Dimethyl sulfoxide (DMSO) (anhydrous)
Step-by-Step Methodology
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Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Chloro-2-fluorobenzonitrile (10 mmol, 1.55 g) in DMSO (20 mL).
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Addition: Add DIPEA (20 mmol, 3.5 mL) followed by (Tetrahydrofuran-3-yl)methanamine (11 mmol, 1.11 g) dropwise.
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.
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Workup:
-
Cool the reaction mixture to room temperature.
-
Pour slowly into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.
-
If solid forms: Filter, wash with water (3 x 20 mL), and dry under vacuum.
-
If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).
Analytical Validation
To certify the identity and purity of the synthesized compound, the following analytical parameters must be met.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Benzonitrile absorption) and 220 nm.
¹H NMR Interpretation (400 MHz, DMSO-d₆)
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δ 7.60 (d, 1H): Aromatic proton at position 6 (adjacent to CN).
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δ 6.85 (s, 1H): Aromatic proton at position 3 (between Cl and Amino).
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δ 6.65 (d, 1H): Aromatic proton at position 5.
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δ 6.20 (t, 1H, broad): N-H amine proton (exchangeable).
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δ 3.60–3.80 (m, 4H): Ether protons of the THF ring.
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δ 3.10 (t, 2H): Methylene protons linking the amine to the THF ring.
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δ 2.40 (m, 1H): Methine proton of the THF ring.
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δ 1.60–2.00 (m, 2H): Internal methylene protons of the THF ring.
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye).[4] Acute Toxicity (Oral) - Category 4 (inferred from nitrile class).
-
Signal Word: Warning.
-
Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store at 2–8°C under inert gas. Hygroscopic.
References
-
PubChem. 4-Chloro-2-methylbenzonitrile and related benzonitrile derivatives.[6] National Library of Medicine. [Link]
-
Accela Chem. Product Catalog: 4-chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile (CAS 1153004-47-7).[1][2] [Link]
-
NIST Chemistry WebBook. Benzonitrile, 4-chloro- Properties and Spectral Data. [Link]
-
MDPI Molecules. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated Annulation of 2-Aminobenzonitriles. (Demonstrates reactivity of the 2-amino-benzonitrile core). [Link]
-
European Patent Office. Process for the preparation of 4-chloro-2-nitrobenzonitrile (Precursor synthesis).[4] EP0110559A1. [Link]
Sources
- 1. 2639403-71-5|2-Chloro-4-(((4-(methoxymethyl)piperidin-4-yl)methyl)amino)benzonitrile dihydrochloride|BLD Pharm [bldpharm.com]
- 2. 1153004-47-7,4-chloro-2-[(oxolan-3-ylmethyl)amino]benzonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 4-Amino-3-chloro-5-methylbenzonitrile | C8H7ClN2 | CID 2735301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. data.epo.org [data.epo.org]
- 5. 4-[(oxolan-3-ylmethyl)amino]benzonitrile [m.chemicalbook.com]
- 6. 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]
(Note: A representative image would be placed here in a final document.)
